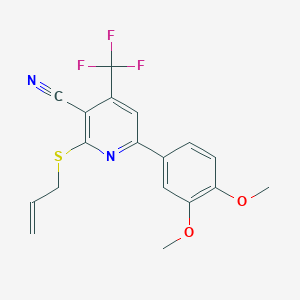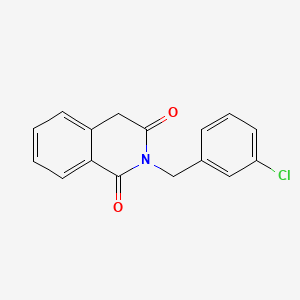
2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione is a synthetic compound that has been studied for its potential applications in scientific research. It is a highly polar compound, with a molecular weight of 291.7 g/mol, and is soluble in water and ethanol. This compound has been found to have several biochemical and physiological effects, as well as a range of potential applications in laboratory experiments.
Applications De Recherche Scientifique
Supramolecular Features and Crystal Engineering
A study by Mandal and Patel (2018) explores the molecular structures of isomeric compounds similar to "2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione", focusing on their supramolecular features. The research investigates how chloro substitutions influence the crystal packing through a broad spectrum of halogen-mediated weak interactions, stabilizing the crystal structures via strong N−H⋯O hydrogen bonds and various weak, non-classical hydrogen bonds. These interactions are either chiral self-discriminatory or chiral self-recognizing in nature, contributing to the understanding of molecular recognition and assembly in crystal engineering (Mandal & Patel, 2018).
Organic Synthesis and Reactivity
Research on the reactivity of isomeric isoquinolinols by Koltunov et al. (2002) unveils selective ionic hydrogenation processes and electrophilic reactions under superacidic conditions, leading to various isoquinolinone derivatives. This study highlights the potential for synthesizing complex molecular structures from simpler isoquinolinol precursors, which could be instrumental in synthesizing pharmaceuticals and natural product analogues (Koltunov et al., 2002).
Catalysis and Synthetic Applications
Yamamoto and colleagues (2009) detail the activation of 2-alkynyl-1-methylene azide aromatics with iodine and gold-silver catalysts to produce isoquinolines and their derivatives. The findings offer insights into the catalytic mechanisms involving alkyne activation, showcasing the versatility of these compounds in organic synthesis. The study underscores the importance of electrophile coordination in determining product outcomes, which is crucial for developing new catalytic reactions and synthetic strategies (Yamamoto et al., 2009).
Antitumor Activity
Mukherjee et al. (2011) synthesized and evaluated a series of chloroalkyl 1H-benz[de]isoquinoline-1,3-diones for their antitumor activity, identifying compounds with significant cytotoxicity against various human tumor cell lines. This research contributes to the development of new potential antineoplastic agents, showcasing the therapeutic applications of isoquinolinedione derivatives in cancer treatment (Mukherjee et al., 2011).
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-6-3-4-11(8-13)10-18-15(19)9-12-5-1-2-7-14(12)16(18)20/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMMSJCFWLKFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324394 |
Source


|
| Record name | 2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666131 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione | |
CAS RN |
341965-94-4 |
Source


|
| Record name | 2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

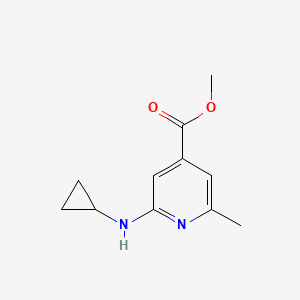
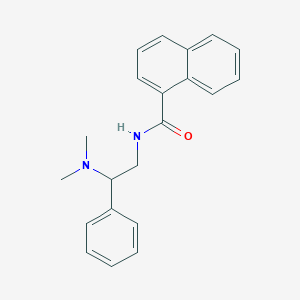
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2955860.png)
![2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2955861.png)
![4-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide](/img/structure/B2955862.png)
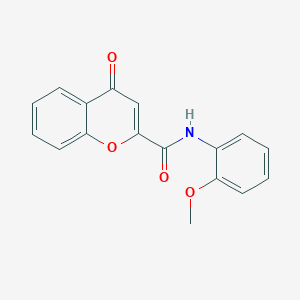
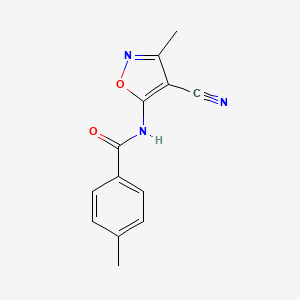
![(E)-5-cyclopropyl-2-(4-(3-(pyridin-3-yl)acryloyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2955866.png)

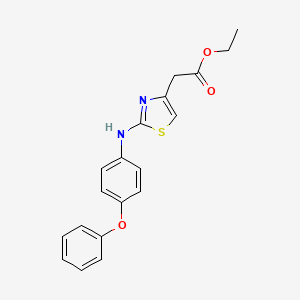
![(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2955872.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2955873.png)
